BPH-652

Description

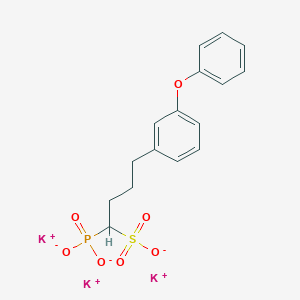

Structure

3D Structure of Parent

Properties

IUPAC Name |

tripotassium;4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19O7PS.3K/c17-24(18,19)16(25(20,21)22)11-5-7-13-6-4-10-15(12-13)23-14-8-2-1-3-9-14;;;/h1-4,6,8-10,12,16H,5,7,11H2,(H2,17,18,19)(H,20,21,22);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRADVLDMPYYQDB-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)CCCC(P(=O)([O-])[O-])S(=O)(=O)[O-].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16K3O7PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BPH-652: A Targeted Approach to Neutralizing Staphylococcus aureus Virulence Through CrtM Inhibition

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Staphylococcus aureus, particularly methicillin-resistant strains (MRSA), poses a significant threat to public health. The emergence of antibiotic resistance necessitates the development of novel therapeutic strategies. One promising approach is the inhibition of virulence factors, which disarms the pathogen without exerting direct bactericidal pressure that can lead to resistance. This technical guide provides a comprehensive overview of BPH-652, a potent inhibitor of S. aureus dehydrosqualene synthase (CrtM). CrtM is a key enzyme in the biosynthesis of staphyloxanthin, the carotenoid pigment responsible for the characteristic golden color of S. aureus. Staphyloxanthin is a critical virulence factor that protects the bacterium from oxidative stress and host immune clearance. By inhibiting CrtM, this compound effectively blocks staphyloxanthin production, rendering S. aureus colorless and significantly more susceptible to host defenses. This guide details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines key experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Introduction: The Role of Staphyloxanthin in S. aureus Pathogenesis

Staphylococcus aureus produces a distinctive golden pigment, staphyloxanthin, which is not merely a phenotypic characteristic but a crucial component of its virulence arsenal.[1][2] Staphyloxanthin is a C30 carotenoid that integrates into the bacterial cell membrane.[3] Its primary role is to function as an antioxidant, neutralizing reactive oxygen species (ROS) generated by host immune cells, such as neutrophils, during the oxidative burst.[1][2][4] This protective mechanism allows S. aureus to evade a critical component of the innate immune response, thereby promoting its survival and persistence within the host.[4][5]

The biosynthetic pathway of staphyloxanthin is governed by the crtOPQMN operon.[3] The first and committed step in this pathway is the head-to-head condensation of two molecules of farnesyl diphosphate (FPP) to form dehydrosqualene, a reaction catalyzed by the enzyme dehydrosqualene synthase, or CrtM.[3][5] The structural and functional similarity of CrtM to human squalene synthase (SQS), the enzyme responsible for the first committed step in cholesterol biosynthesis, has provided a valuable avenue for the development of CrtM inhibitors.[1][6]

This compound: A Potent Inhibitor of CrtM

This compound is a phosphonosulfonate compound that was initially investigated as a cholesterol-lowering agent due to its inhibition of human SQS.[1][6] Subsequent research revealed its potent inhibitory activity against S. aureus CrtM.[1][4]

Mechanism of Action

This compound acts as a competitive inhibitor of CrtM, binding to the active site and preventing the condensation of two FPP molecules.[1][7] This inhibition effectively halts the staphyloxanthin biosynthesis pathway at its initial step, leading to the production of non-pigmented, white S. aureus colonies.[1] The loss of staphyloxanthin renders the bacteria vulnerable to oxidative killing by ROS, such as hydrogen peroxide, and enhances their clearance by the host immune system.[1] Importantly, this compound does not affect the in vitro growth of S. aureus, indicating that it functions as a true anti-virulence agent rather than a conventional antibiotic.[1]

Quantitative Efficacy Data

The efficacy of this compound has been demonstrated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibition of CrtM and Staphyloxanthin Production by this compound

| Parameter | Value | Reference |

| CrtM Inhibitor Constant (Ki) | 1.5 nM | [1][8][9][10] |

| Pigment Inhibition IC50 | 100 - 300 nM (approx. 110 nM) | [1][8][9][10][11] |

Table 2: In Vitro Effects of this compound on S. aureus Susceptibility

| Condition | Fold Increase in Killing | Reference |

| Killing by 1.5% Hydrogen Peroxide | ~15-fold | [1] |

| Survival in Human Whole Blood | ~4-fold decrease | [1] |

Table 3: In Vivo Efficacy of this compound in a Systemic S. aureus Infection Mouse Model

| Treatment Group | Bacterial Counts in Kidneys (CFU) | Outcome | Reference |

| This compound (0.5 mg, twice daily) | Significantly lower than control (P < 0.001) | 98% decrease in surviving bacteria; 8 of 13 mice below detection threshold | [1][8][10] |

| PBS Control | - | 2 of 14 mice below detection threshold | [1] |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the efficacy of this compound.

CrtM Enzyme Inhibition Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of CrtM.

Materials:

-

Purified CrtM enzyme

-

Farnesyl diphosphate (FPP) substrate

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 5 mM dithiothreitol)

-

Phosphate detection reagent (e.g., Malachite Green-based assay)

-

Microplate reader

Protocol:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a microplate, add the purified CrtM enzyme to each well.

-

Add the different concentrations of this compound to the wells and pre-incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the FPP substrate to each well.

-

Incubate the reaction for a specific time, ensuring the reaction is in the linear range.

-

Stop the reaction (e.g., by adding a quenching agent).

-

Measure the amount of inorganic phosphate released using a phosphate detection reagent and a microplate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to a control with no inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The Ki can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.

S. aureus Pigment Inhibition Assay

This whole-cell assay assesses the ability of this compound to inhibit staphyloxanthin production in S. aureus.

Materials:

-

S. aureus strain (e.g., USA300)

-

Tryptic Soy Broth (TSB)

-

This compound

-

Spectrophotometer or microplate reader

Protocol:

-

Prepare an overnight culture of S. aureus in TSB.

-

Prepare a series of dilutions of this compound in TSB in a multi-well plate.

-

Inoculate each well with the S. aureus culture to a starting OD600 of approximately 0.05.

-

Include a positive control (no this compound) and a negative control (medium only).

-

Incubate the plate at 37°C with shaking for 24-48 hours, or until sufficient pigment has developed in the positive control.

-

Visually inspect the wells for a reduction in the golden pigment.

-

To quantify pigment inhibition, centrifuge the plate to pellet the bacteria.

-

Remove the supernatant and extract the carotenoid pigment from the cell pellet using a solvent such as methanol or ethanol.

-

Measure the absorbance of the extracted pigment at a wavelength of approximately 465 nm.

-

Calculate the percentage of pigment inhibition for each this compound concentration and determine the IC50 value.

Hydrogen Peroxide Susceptibility Assay

This assay evaluates the increased susceptibility of this compound-treated S. aureus to oxidative stress.

Materials:

-

S. aureus culture grown with and without this compound (at a concentration that inhibits pigmentation, e.g., 100 µM).

-

Phosphate-buffered saline (PBS)

-

Hydrogen peroxide (H2O2)

-

Tryptic Soy Agar (TSA) plates

Protocol:

-

Grow S. aureus in TSB with and without this compound to the stationary phase.

-

Harvest the bacterial cells by centrifugation and wash them with PBS.

-

Resuspend the cells in PBS to a standardized density (e.g., 1 x 108 CFU/mL).

-

Expose the bacterial suspensions to a specific concentration of H2O2 (e.g., 1.5%) for a defined period (e.g., 1 hour).

-

At various time points, take aliquots from the suspensions, perform serial dilutions in PBS, and plate them on TSA plates.

-

Incubate the plates at 37°C overnight and count the number of colony-forming units (CFU).

-

Calculate the percentage of survival for both this compound-treated and untreated bacteria and compare the results.

Human Whole Blood Killing Assay

This ex vivo assay assesses the ability of human blood to kill this compound-treated S. aureus.

Materials:

-

Freshly drawn human blood from healthy donors (with anticoagulant, e.g., heparin).

-

S. aureus culture grown with and without this compound.

-

PBS

-

TSA plates

Protocol:

-

Prepare S. aureus cultures as described in the hydrogen peroxide susceptibility assay.

-

Mix a standardized inoculum of the bacterial suspension (e.g., 1 x 106 CFU) with a defined volume of fresh human whole blood (e.g., 1 mL).

-

Incubate the mixture at 37°C with gentle rotation.

-

At various time points (e.g., 0, 1, 2, and 4 hours), take aliquots, perform serial dilutions, and plate on TSA for CFU enumeration.

-

Calculate the percentage of bacterial survival at each time point relative to the initial inoculum.

-

Compare the survival rates of this compound-treated and untreated S. aureus.

Systemic S. aureus Infection Mouse Model

This in vivo model evaluates the therapeutic efficacy of this compound in a live animal model of infection.

Materials:

-

Laboratory mice (e.g., BALB/c or C57BL/6).

-

S. aureus strain.

-

This compound formulated for injection.

-

Phosphate-buffered saline (PBS) as a control vehicle.

-

Surgical and necropsy tools.

-

Homogenizer.

-

TSA plates.

Protocol:

-

Prepare an inoculum of S. aureus in the mid-exponential growth phase and dilute it in PBS to the desired concentration (e.g., 1 x 107 CFU per injection volume).

-

Divide the mice into treatment and control groups.

-

Administer this compound or the vehicle control (PBS) to the respective groups via a suitable route (e.g., intraperitoneal injection) at a predetermined dosing schedule (e.g., twice daily). Treatment may begin prior to infection.

-

Challenge the mice with the S. aureus inoculum via an appropriate route to establish a systemic infection (e.g., intravenous or intraperitoneal injection).

-

Monitor the mice for clinical signs of illness and mortality over a defined period (e.g., 3-7 days).

-

At the end of the experiment, euthanize the mice and aseptically harvest target organs (e.g., kidneys, spleen, liver).

-

Homogenize the organs in PBS.

-

Perform serial dilutions of the organ homogenates and plate on TSA to determine the bacterial load (CFU per gram of tissue).

-

Compare the bacterial loads between the this compound-treated and control groups to assess the in vivo efficacy of the compound.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key biological and experimental processes related to this compound and CrtM inhibition.

Caption: Staphyloxanthin biosynthesis pathway and the inhibitory action of this compound on CrtM.

Caption: Mechanism of action of this compound in sensitizing S. aureus to host defenses.

Caption: Experimental workflow for assessing the in vivo efficacy of this compound.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of a novel anti-virulence therapy against Staphylococcus aureus. By specifically targeting CrtM and inhibiting staphyloxanthin biosynthesis, this compound effectively disarms the bacterium, rendering it susceptible to host-mediated killing without exerting direct selective pressure for resistance. The extensive in vitro and in vivo data demonstrate its potential to significantly reduce the burden of S. aureus infections.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound and its analogs to enhance their clinical utility. Investigating the potential for combination therapy with conventional antibiotics is also a promising avenue, as sensitizing S. aureus to host defenses could lower the required dose of antibiotics and potentially combat resistance. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the development of CrtM inhibitors as a new paradigm in the fight against S. aureus.

References

- 1. Whole-blood killing assay. [bio-protocol.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Staphylococcus aureus SrrAB Affects Susceptibility to Hydrogen Peroxide and Co-Existence with Streptococcus sanguinis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]

- 5. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A versatile assay to determine bacterial and host factors contributing to opsonophagocytotic killing in hirudin-anticoagulated whole blood - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Mouse Model to Assess Innate Immune Response to Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

The Inhibition of Staphyloxanthin Biosynthesis by BPH-652: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Staphylococcus aureus is a formidable human pathogen responsible for a wide spectrum of infections, ranging from minor skin ailments to life-threatening conditions like sepsis and endocarditis. The emergence of antibiotic-resistant strains, particularly methicillin-resistant S. aureus (MRSA), has underscored the urgent need for novel therapeutic strategies. One promising approach is the development of anti-virulence agents that disarm the pathogen without directly killing it, thereby reducing the selective pressure for resistance development.

A key virulence factor of S. aureus is the carotenoid pigment staphyloxanthin, which imparts the characteristic golden color to its colonies. Staphyloxanthin plays a crucial role in protecting the bacterium from the host's innate immune response by neutralizing reactive oxygen species (ROS) produced by neutrophils.[1] The biosynthesis of staphyloxanthin is a multi-step enzymatic process, and the enzymes in this pathway represent attractive targets for the development of anti-virulence drugs.

This technical guide provides an in-depth overview of the staphyloxanthin biosynthesis pathway and the mechanism of action of BPH-652, a potent inhibitor of a key enzyme in this pathway. It is intended to serve as a comprehensive resource for researchers and drug development professionals working on novel anti-staphylococcal therapies.

The Staphyloxanthin Biosynthesis Pathway

The biosynthesis of staphyloxanthin from two molecules of farnesyl diphosphate (FPP) is catalyzed by a series of enzymes encoded by the crt operon (crtOPQMN) and the independently located aldH gene.[2][3] The pathway begins with the formation of the C30 backbone and proceeds through a series of desaturation, oxidation, glycosylation, and acylation steps to produce the final staphyloxanthin molecule.

The key enzymatic steps are:

-

Dehydrosqualene Synthase (CrtM): This enzyme catalyzes the first committed step in the pathway, the head-to-head condensation of two molecules of FPP to form dehydrosqualene.[2]

-

Dehydrosqualene Desaturase (CrtN): CrtN introduces conjugated double bonds into the dehydrosqualene backbone, leading to the formation of the yellow carotenoid, 4,4'-diaponeurosporene.[2]

-

4,4'-diaponeurosporene oxidase (CrtP) and 4,4′-diaponeurosporen-aldehyde dehydrogenase (AldH): These enzymes are involved in the oxidation of the terminal methyl group of 4,4'-diaponeurosporene to a carboxylic acid.[3]

-

Glycosyltransferase (CrtQ): CrtQ attaches a glucose molecule to the carboxylic acid group.[2]

-

Acyltransferase (CrtO): The final step involves the esterification of the glucose moiety with a fatty acid, catalyzed by CrtO, to produce the mature staphyloxanthin.[2]

Below is a diagram illustrating the staphyloxanthin biosynthesis pathway.

Caption: The enzymatic cascade of the staphyloxanthin biosynthesis pathway in S. aureus.

This compound: A Potent Inhibitor of CrtM

This compound is a synthetic phosphonosulfonate compound that was initially developed as a human squalene synthase (SQS) inhibitor for cholesterol-lowering therapy. Due to the structural and functional similarities between human SQS and S. aureus CrtM, this compound was investigated for its ability to inhibit staphyloxanthin biosynthesis.

Mechanism of Action

This compound acts as a potent and specific inhibitor of the dehydrosqualene synthase, CrtM. CrtM catalyzes the condensation of two FPP molecules, the first committed step in the staphyloxanthin pathway. By binding to the active site of CrtM, this compound prevents the binding of the FPP substrate, thereby halting the entire downstream pathway. This leads to the production of colorless S. aureus colonies that are deficient in staphyloxanthin.

The inhibition of CrtM by this compound is a prime example of a "drugging a virulence factor" strategy. The compound does not affect bacterial viability in vitro, which is expected to reduce the likelihood of resistance development. However, by rendering the bacteria colorless, it makes them more susceptible to killing by the host's innate immune system, specifically through oxidative stress mechanisms employed by neutrophils.

The logical flow of this compound's action is depicted in the following diagram:

References

BPH-652: A Technical Guide to a Novel Anti-Virulence Agent Targeting Staphyloxanthin Biosynthesis

Executive Summary: The rise of antibiotic-resistant pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of novel therapeutic strategies.[1] Anti-virulence therapy, which aims to disarm pathogens rather than kill them, represents a promising approach to mitigate infection while potentially reducing the selective pressure for resistance.[2] BPH-652, a compound originally investigated as a cholesterol-lowering agent, has emerged as a potent anti-virulence candidate against S. aureus.[3][4] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used to validate its activity. This compound inhibits the enzyme dehydrosqualene synthase (CrtM), a crucial component in the biosynthesis of staphyloxanthin.[5][6] Staphyloxanthin is a carotenoid pigment that imparts the characteristic golden color to S. aureus and serves as a key virulence factor by protecting the bacterium from oxidative stress generated by the host's innate immune system.[7][8][9] By blocking staphyloxanthin production, this compound renders the bacteria colorless and significantly increases their susceptibility to immune clearance, as demonstrated in cellular assays and murine infection models.[5][7]

Introduction: The Challenge of Staphylococcus aureus and the Promise of Anti-Virulence Therapy

Staphylococcus aureus is a formidable human pathogen responsible for a wide spectrum of infections, from minor skin ailments to life-threatening conditions like sepsis and pneumonia.[7] The challenge is compounded by the prevalence of MRSA, which is resistant to an entire class of beta-lactam antibiotics.[1]

Staphyloxanthin: The Golden Armor of S. aureus

A key feature of many S. aureus strains is their golden pigmentation, which is due to the C30 carotenoid pigment, staphyloxanthin.[8][10] This pigment is not merely a cosmetic trait; it is a significant virulence factor.[9] Staphyloxanthin acts as an antioxidant, neutralizing reactive oxygen species (ROS) such as hydrogen peroxide and superoxide radicals that are deployed by host immune cells like neutrophils and macrophages during an "oxidative burst" to kill invading bacteria.[8] Carotenoid-deficient, nonpigmented mutants of S. aureus are more vulnerable to oxidative stress and are less pathogenic in animal infection models.[9]

Anti-Virulence as a Therapeutic Strategy

Traditional antibiotics exert strong selective pressure by killing susceptible bacteria, which drives the evolution of resistance. An alternative strategy is to target bacterial virulence factors.[2] This approach seeks to disarm the pathogen, making it less capable of causing disease and more susceptible to the host's innate immune defenses.[3][5] By not directly targeting bacterial survival, anti-virulence agents are hypothesized to impose a lower selective pressure for the development of resistance.

This compound: Mechanism of Action

This compound is a phosphonosulfonate compound that was identified as a potent inhibitor of S. aureus CrtM.[5][11] It was originally developed as an inhibitor of human squalene synthase (SQS), the analogous enzyme in the human cholesterol biosynthesis pathway, and has undergone preclinical testing and two human clinical trials for cholesterol-lowering purposes.[3][4][5]

The primary molecular target of this compound in S. aureus is the enzyme dehydrosqualene synthase (CrtM).[6] CrtM catalyzes the first committed step in the staphyloxanthin biosynthetic pathway: the head-to-head condensation of two molecules of farnesyl diphosphate (FPP) to form dehydrosqualene.[10] This reaction is structurally and mechanistically similar to the reaction catalyzed by human SQS.[3][8] By inhibiting CrtM, this compound effectively halts the production of staphyloxanthin, leading to a nonpigmented phenotype that is significantly more vulnerable to host defenses.[5]

Visualizing the Core Pathway and Mechanism

The following diagrams illustrate the biochemical pathway targeted by this compound and its resulting anti-virulence effect.

References

- 1. Investigational drugs to treat methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting bacterial virulence to tackle the antimicrobial resistance crisis – by Ronan R. McCarthy – REVIVE [revive.gardp.org]

- 3. Dehydrosqualene Desaturase as a Novel Target for Anti-Virulence Therapy against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphonosulfonates Are Potent, Selective Inhibitors of Dehydrosqualene Synthase and Staphyloxanthin Biosynthesis in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Cholesterol Biosynthesis Inhibitor Blocks Staphylococcus aureus Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. pediatrics.ucsd.edu [pediatrics.ucsd.edu]

- 9. biologie.cuso.ch [biologie.cuso.ch]

- 10. Inhibition of Staphyloxanthin Virulence Factor Biosynthesis in Staphylococcus aureus: In Vitro, in Vivo, and Crystallographic Results - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pediatrics.ucsd.edu [pediatrics.ucsd.edu]

Structural Analogs of BPH-652 and Their Anti-Virulence Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural analogs of BPH-652, a potent inhibitor of dehydrosqualene synthase (CrtM) in Staphylococcus aureus. By targeting CrtM, these compounds inhibit the biosynthesis of staphyloxanthin, a key virulence factor, thereby rendering the bacterium more susceptible to host immune clearance. This document details the quantitative activity of these analogs, outlines key experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Introduction to this compound and its Mechanism of Action

This compound, also known as BMS-187745, is a phosphonosulfonate compound originally developed as a human squalene synthase (SQS) inhibitor for cholesterol-lowering therapy. Subsequent research revealed its potent inhibitory activity against the homologous bacterial enzyme, dehydrosqualene synthase (CrtM), in Staphylococcus aureus.[1][2] CrtM catalyzes the first committed step in the biosynthesis of staphyloxanthin, the carotenoid pigment that imparts the characteristic golden color to S. aureus colonies.[1][3][4]

Staphyloxanthin is a significant virulence factor, protecting the bacterium from reactive oxygen species (ROS) generated by the host's immune cells, such as neutrophils.[1] By inhibiting CrtM, this compound and its analogs block staphyloxanthin production, leading to non-pigmented S. aureus that are more vulnerable to oxidative stress and clearance by the immune system.[1][2] This anti-virulence approach offers a promising therapeutic strategy that may circumvent the development of traditional antibiotic resistance. This compound has demonstrated low toxicity in human cell lines and efficacy in a mouse model of S. aureus infection.[1][2]

Staphyloxanthin Biosynthesis Pathway and the Role of CrtM

The biosynthesis of staphyloxanthin is a multi-step enzymatic pathway. The process begins with the head-to-head condensation of two molecules of farnesyl diphosphate (FPP) to form dehydrosqualene, a reaction catalyzed by CrtM. This is the key step targeted by this compound and its analogs. The pathway then proceeds through a series of desaturation, oxidation, glycosylation, and acylation reactions to produce the final staphyloxanthin molecule.

Quantitative Activity of this compound Structural Analogs

The inhibitory activity of this compound and its structural analogs has been evaluated against both the CrtM enzyme and whole S. aureus cells. The key metrics for comparison are the inhibitor constant (Ki) and the half-maximal inhibitory concentration (IC50). The following tables summarize the quantitative data for various phosphonosulfonate and bisphosphonate analogs.

Diphenyl Ether Phosphonosulfonate Analogs

| Compound | R | CrtM Ki (nM) | S. aureus Pigment IC50 (nM) |

| This compound | H | 1.5 | 100-300 |

| Analog 1 | 4'-F | 5 | 11 |

| Analog 2 | 3'-F | 10 | 20 |

| Analog 3 | 2'-F | 30 | 100 |

| Analog 4 | 4'-CF3 | 8 | 15 |

| Analog 5 | 3'-CF3 | 12 | 25 |

| Analog 6 | 2'-CF3 | 40 | 120 |

| Analog 7 | 4'-Cl | 7 | 18 |

Biphenyl Phosphonosulfonate and Bisphosphonate Analogs

| Compound | Structure Type | CrtM Ki (nM) | S. aureus Pigment IC50 (µM) |

| BPH-698 | Biphenyl Phosphonosulfonate | 135 | >1 |

| BPH-700 | Biphenyl Phosphonosulfonate | 6 | >1 |

| Analog 8 | Biphenyl Bisphosphonate | 0.5 | >1 |

| Analog 9 | Biphenyl Bisphosphonate | 1 | >1 |

Note: The generally poor whole-cell activity of the biphenyl analogs is likely due to poor cell uptake.

Other Structural Classes of SQS Inhibitors

Several other classes of human SQS inhibitors were tested for activity against CrtM and showed no significant inhibition.

| Compound | Class | CrtM Inhibition |

| BPH-651 | Amine | None |

| BPH-661 | Amine | None |

| BPH-673 | Amine | None |

| BPH-660 | Dicarboxylic Acid | None |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the core experimental protocols for evaluating the activity of this compound analogs.

CrtM Enzyme Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the CrtM enzyme.

Workflow:

Methodology:

-

Enzyme and Reagent Preparation: Purified recombinant CrtM is prepared and diluted in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5, containing MgCl2 and DTT). Serial dilutions of the test compounds are prepared, typically in DMSO.

-

Pre-incubation: The enzyme is pre-incubated with various concentrations of the inhibitor for a short period (e.g., 10 minutes) at 37°C to allow for binding.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, farnesyl diphosphate (FPP).

-

Reaction and Quenching: The reaction is allowed to proceed for a set time (e.g., 30 minutes) at 37°C and is then stopped, for example, by adding EDTA to chelate the essential Mg2+ ions.

-

Detection: The amount of product (dehydrosqualene) formed or, more commonly, the amount of diphosphate released is quantified. A coupled colorimetric assay that measures the release of inorganic pyrophosphate is frequently used.

-

Data Analysis: The rate of reaction at each inhibitor concentration is determined and plotted to generate a dose-response curve. The Ki value is then calculated using appropriate enzyme kinetic models.

Staphylococcus aureus Pigment Inhibition Assay

This whole-cell assay measures the ability of a compound to inhibit staphyloxanthin production in live bacteria.

Workflow:

Methodology:

-

Culture Preparation: S. aureus is grown overnight in a suitable broth medium (e.g., Tryptic Soy Broth).

-

Inoculation and Treatment: Fresh media is inoculated with the overnight culture to a standardized optical density. Serial dilutions of the test compounds are added to the cultures.

-

Incubation: The cultures are incubated, typically for 24 hours at 37°C with shaking, to allow for bacterial growth and pigment production.

-

Pigment Extraction: The bacterial cells are harvested by centrifugation. The supernatant is discarded, and the cell pellet is washed. The carotenoid pigment is then extracted from the pellet using a solvent such as ethanol or methanol.

-

Quantification: The amount of extracted staphyloxanthin is quantified by measuring the absorbance of the solvent at the pigment's characteristic wavelength (approximately 465 nm).

-

Data Analysis: The absorbance values are plotted against the inhibitor concentrations to generate a dose-response curve, from which the IC50 value is determined.

Synthesis of this compound and Analogs

The synthesis of α-phosphonosulfonates like this compound generally involves the formation of a carbon-phosphorus bond and a carbon-sulfur bond on the same carbon atom. A common synthetic route is outlined below.

Conclusion and Future Directions

This compound and its structural analogs represent a promising class of anti-virulence agents targeting staphyloxanthin biosynthesis in S. aureus. The phosphonosulfonate scaffold has proven to be highly effective, with structure-activity relationship studies guiding the optimization of inhibitory potency. The detailed experimental protocols provided herein serve as a foundation for further research in this area. Future work may focus on enhancing the pharmacokinetic properties of these compounds to improve their in vivo efficacy and on exploring their potential in combination therapies with traditional antibiotics. The continued investigation of CrtM inhibitors holds significant promise for the development of novel treatments for S. aureus infections.

References

- 1. Inhibition of Staphylococcus aureus Biofilm Formation and Virulence Factor Production by Petroselinic Acid and Other Unsaturated C18 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JPH0873477A - Alpha-phosphonosulfinate squalene synthsetase inhibitor and method - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medkoo.com [medkoo.com]

The Pharmacokinetics and Pharmacodynamics of BPH-652: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPH-652, also identified as rac-BMS-187745, is a phosphonosulfonate compound initially investigated as a squalene synthase inhibitor for its potential cholesterol-lowering effects. Having undergone Phase I and II human clinical trials for this indication, this compound has since been repurposed as a promising anti-virulence agent targeting Staphylococcus aureus. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, focusing on its mechanism of action as an inhibitor of the S. aureus enzyme dehydrosqualene synthase (CrtM). By inhibiting this key enzyme, this compound effectively blocks the biosynthesis of the virulence factor staphyloxanthin, rendering the bacterium more susceptible to host immune clearance.

Pharmacokinetics

This compound, as the active compound BMS-187745, was studied in healthy male volunteers through the administration of its prodrug, BMS-188494. The pharmacokinetic profile of the S-enantiomer of this compound in humans is characterized by low clearance and a remarkably long half-life, albeit with poor oral absorption[1].

Table 1: Pharmacokinetic Parameters of S-BPH-652 in Humans

| Parameter | Value | Reference |

| Clearance (CL) | 0.116 mL/h/kg | [1] |

| Half-life (t½) | 820 h | [1] |

| Oral Bioavailability (F) | 2.6% | [1] |

Note: Data is for the S-enantiomer of this compound (BMS-187745) following administration of the prodrug BMS-188494.

Pharmacodynamics

The primary pharmacodynamic effect of this compound in the context of S. aureus is the inhibition of staphyloxanthin biosynthesis. This leads to a non-pigmented phenotype, which is significantly more vulnerable to oxidative stress and killing by host neutrophils[2].

In Vitro Activity

This compound is a potent inhibitor of the S. aureus dehydrosqualene synthase (CrtM) and staphyloxanthin production in whole cells.

Table 2: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Target/Assay | Reference |

| Kᵢ | 1.5 nM | S. aureus CrtM | [3][4] |

| IC₅₀ | 100-300 nM | S. aureus Pigment Formation | [3][4] |

| IC₅₀ | ~110 nM | S. aureus Pigment Formation | [2] |

In Vivo Efficacy

In a murine model of systemic S. aureus infection, treatment with this compound led to a significant reduction in bacterial load.

Table 3: In Vivo Efficacy of this compound in a Murine Model

| Animal Model | Dosage | Administration | Outcome | Reference |

| Mice | 0.5 mg twice daily for 4 days | Intraperitoneal | 98% decrease in surviving bacteria in the kidneys | [3] |

Mechanism of Action: Inhibition of Staphyloxanthin Biosynthesis

This compound targets and inhibits dehydrosqualene synthase (CrtM), the first committed enzyme in the staphyloxanthin biosynthesis pathway in Staphylococcus aureus. This enzyme catalyzes the head-to-head condensation of two molecules of farnesyl diphosphate (FPP) to form dehydrosqualene. By blocking this initial step, this compound prevents the formation of the golden carotenoid pigment, staphyloxanthin. This pigment is a crucial virulence factor that protects the bacterium from reactive oxygen species (ROS) generated by the host's immune cells, such as neutrophils. The absence of staphyloxanthin renders the bacteria colorless and significantly more susceptible to oxidative killing, thereby attenuating their virulence.

Caption: Mechanism of action of this compound in S. aureus.

Experimental Protocols

Staphyloxanthin Biosynthesis Inhibition Assay (Whole-Cell)

This assay measures the ability of a compound to inhibit the production of staphyloxanthin in a whole-cell S. aureus culture.

-

S. aureus Culture: A wild-type, pigmented strain of S. aureus is cultured in a suitable broth medium (e.g., Tryptic Soy Broth) to the desired growth phase.

-

Inhibitor Treatment: The bacterial culture is treated with varying concentrations of this compound or a vehicle control.

-

Incubation: The treated cultures are incubated for a sufficient period to allow for pigment production (e.g., 24-48 hours) at 37°C with shaking.

-

Pigment Extraction: Following incubation, the bacterial cells are harvested by centrifugation. The cell pellet is washed, and the staphyloxanthin pigment is extracted using a solvent such as methanol.

-

Quantification: The amount of extracted pigment is quantified by measuring the absorbance of the supernatant at a wavelength of approximately 450 nm using a spectrophotometer.

-

Data Analysis: The IC₅₀ value is determined by plotting the percentage of pigment inhibition against the concentration of this compound.

Caption: Experimental workflow for the whole-cell staphyloxanthin inhibition assay.

Dehydrosqualene Synthase (CrtM) Enzyme Inhibition Assay

This enzymatic assay directly measures the inhibitory effect of this compound on purified CrtM enzyme.

-

Enzyme and Substrate Preparation: Purified recombinant S. aureus CrtM enzyme is obtained. The substrate, farnesyl diphosphate (FPP), is prepared in a suitable assay buffer.

-

Reaction Mixture: The reaction mixture is prepared containing the assay buffer, Mg²⁺ cofactor, and varying concentrations of this compound or a vehicle control.

-

Enzyme Addition: The reaction is initiated by the addition of the purified CrtM enzyme.

-

Incubation: The reaction is allowed to proceed for a defined period at an optimal temperature.

-

Product Detection: The formation of the product, dehydrosqualene, is detected and quantified. This can be achieved through various methods, such as radio-TLC (if using a radiolabeled substrate) or LC-MS.

-

Data Analysis: The initial reaction velocities are determined at each inhibitor concentration, and the Kᵢ value is calculated using appropriate enzyme kinetic models.

Conclusion

This compound represents a compelling example of a repurposed drug with a novel anti-virulence mechanism of action. Its potent inhibition of staphyloxanthin biosynthesis in Staphylococcus aureus highlights a promising strategy to combat bacterial infections by neutralizing key virulence factors rather than directly killing the pathogen. While its pharmacokinetic profile in humans presents challenges for systemic administration due to a long half-life and low oral bioavailability, its targeted mechanism and proven in vivo efficacy warrant further investigation, potentially for topical or localized applications, or through the development of analogs with improved pharmacokinetic properties. This technical guide provides a foundational understanding of the pharmacokinetic and pharmacodynamic properties of this compound for professionals engaged in the discovery and development of new anti-infective therapies.

References

Methodological & Application

Application Notes and Protocols: Measuring CrtM Inhibition with BPH-652

For Researchers, Scientists, and Drug Development Professionals

Introduction

Staphylococcus aureus is a significant human pathogen responsible for a wide range of infections, from minor skin irritations to life-threatening conditions like sepsis and endocarditis. The emergence of antibiotic-resistant strains, particularly methicillin-resistant S. aureus (MRSA), has created an urgent need for novel therapeutic strategies. One promising approach is to target bacterial virulence factors, which are essential for the pathogen's ability to cause disease but not for its survival. This strategy is less likely to induce resistance compared to traditional bactericidal or bacteriostatic antibiotics.

A key virulence factor in S. aureus is the carotenoid pigment staphyloxanthin, which imparts the characteristic golden color to its colonies. Staphyloxanthin protects the bacterium from the host's innate immune response, specifically from reactive oxygen species (ROS) produced by neutrophils. The enzyme dehydrosqualene synthase (CrtM) catalyzes the first committed step in the biosynthesis of staphyloxanthin, the condensation of two molecules of farnesyl diphosphate (FPP) to form dehydrosqualene.[1][2][3] Inhibition of CrtM leads to non-pigmented, or white, S. aureus colonies that are more susceptible to oxidative stress and clearance by the host immune system.[4]

BPH-652 is a potent inhibitor of S. aureus CrtM.[5][6] It acts as a phosphonosulfonate mimic of the FPP substrate.[4] This document provides detailed application notes and protocols for measuring the inhibition of CrtM by this compound, encompassing both cell-based and in vitro enzymatic assays. These protocols are intended to guide researchers in the evaluation of CrtM inhibitors and the development of novel anti-virulence therapies against S. aureus.

Quantitative Data Summary

The inhibitory activity of this compound against S. aureus CrtM has been quantified through various assays. The key parameters are summarized in the table below for easy comparison.

| Parameter | Value | Assay Type | Reference |

| Ki | 1.5 nM | In vitro CrtM enzyme inhibition | [5][6] |

| IC50 | 100 - 300 nM | S. aureus pigment formation | [5][6] |

| IC50 | ~110 nM | S. aureus pigment formation | [2][4] |

| In vivo Efficacy | 98% decrease in surviving bacteria in kidneys | Mouse systemic infection model (0.5 mg this compound twice daily) | [4][5] |

Signaling Pathway and Experimental Workflow

To visually represent the processes described in these application notes, the following diagrams have been generated using the DOT language.

References

- 1. rsc.org [rsc.org]

- 2. A Cholesterol Biosynthesis Inhibitor Blocks Staphylococcus aureus Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Promiscuity of Squalene Synthase-Like Enzyme: Dehydrosqualene Synthase, a Natural Squalene Hyperproducer? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dehydrosqualene Desaturase as a Novel Target for Anti-Virulence Therapy against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reaction mechanism of the farnesyl pyrophosphate C-methyltransferase towards the biosynthesis of pre-sodorifen pyrophosphate by Serratia plymuthica 4Rx13 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bio-rad.com [bio-rad.com]

Application Notes and Protocols for BPH-652 in Staphylococcus aureus Pathogenesis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Staphylococcus aureus is a leading cause of bacterial infections worldwide, with its pathogenesis significantly influenced by a range of virulence factors. One such factor is staphyloxanthin, the carotenoid pigment responsible for the characteristic golden color of many S. aureus strains. This pigment acts as an antioxidant, protecting the bacterium from reactive oxygen species (ROS) generated by the host's immune system, thereby promoting its survival and virulence. BPH-652 is a potent inhibitor of staphyloxanthin biosynthesis, targeting the dehydrosqualene synthase enzyme (CrtM), which catalyzes the first committed step in this pathway. By blocking the production of staphyloxanthin, this compound renders S. aureus more susceptible to oxidative stress and host-mediated killing, presenting a promising antivirulence strategy for combating S. aureus infections.[1][2]

These application notes provide a comprehensive overview of the use of this compound as a tool to study S. aureus pathogenesis, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key in vitro and in vivo experiments.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound activity against S. aureus.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Reference |

| CrtM Inhibition (Ki) | 1.5 nM | [2][3][4] |

| Pigment Inhibition (IC50) | 110 nM | [1][2][3][4] |

Table 2: Effect of this compound on S. aureus Susceptibility to Host Defenses

| Condition | Fold Increase in Susceptibility | Reference |

| 1.5% Hydrogen Peroxide | ~15-fold | [1][4] |

| Human Whole Blood | ~4-fold | [1][4] |

Table 3: In Vivo Efficacy of this compound in a Mouse Model of Systemic S. aureus Infection

| Treatment Group | Average Decrease in Bacterial Load in Kidneys | Reference |

| This compound | 98% | [1][4] |

Signaling Pathway and Mechanism of Action

This compound inhibits the synthesis of staphyloxanthin by targeting the CrtM enzyme. This enzyme is responsible for the condensation of two molecules of farnesyl diphosphate (FPP) to form dehydrosqualene, the precursor to staphyloxanthin.[5] By inhibiting CrtM, this compound effectively blocks the entire staphyloxanthin biosynthesis pathway, leading to non-pigmented S. aureus that are more vulnerable to the host's immune response.

References

- 1. A Cholesterol Biosynthesis Inhibitor Blocks Staphylococcus aureus Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pediatrics.ucsd.edu [pediatrics.ucsd.edu]

- 3. researchgate.net [researchgate.net]

- 4. pediatrics.ucsd.edu [pediatrics.ucsd.edu]

- 5. Inhibition of Staphyloxanthin Virulence Factor Biosynthesis in Staphylococcus aureus: In Vitro, in Vivo, and Crystallographic Results - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: BPH-652 in Biofilm Formation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPH-652 is a potent inhibitor of dehydrosqualene synthase (CrtM), a key enzyme in the biosynthesis of staphyloxanthin, the golden carotenoid pigment of Staphylococcus aureus. Staphyloxanthin is a significant virulence factor, protecting the bacterium from oxidative stress and contributing to its pathogenesis. Emerging research indicates a strong correlation between the inhibition of staphyloxanthin production and the attenuation of biofilm formation in S. aureus. As a CrtM inhibitor, this compound presents a promising avenue for anti-biofilm therapeutic strategies, not by direct bactericidal activity, but by targeting a crucial virulence pathway. These application notes provide a comprehensive overview of the use of this compound in biofilm formation assays, including its mechanism of action, relevant signaling pathways, and detailed experimental protocols.

Mechanism of Action and Signaling Pathway

This compound exerts its effect by specifically targeting and inhibiting the CrtM enzyme. This enzyme catalyzes the first committed step in the staphyloxanthin biosynthesis pathway: the condensation of two molecules of farnesyl diphosphate (FPP) to form dehydrosqualene. By blocking this step, this compound prevents the production of staphyloxanthin, rendering the bacteria non-pigmented and more susceptible to oxidative stress.

The inhibition of staphyloxanthin synthesis has been shown to have downstream effects on regulatory pathways that control biofilm formation. One of the key global regulators in S. aureus is the staphylococcal accessory regulator A (sarA). Downregulation of staphyloxanthin production has been linked to the reduced expression of sarA and its associated virulence genes, including those integral to biofilm development such as the polysaccharide intercellular adhesin (PIA), encoded by the ica operon. This suggests that this compound, by inhibiting CrtM, can indirectly modulate the expression of genes essential for biofilm matrix production and maturation.

Caption: Proposed signaling pathway for this compound-mediated inhibition of biofilm formation.

Quantitative Data

The following table summarizes the known inhibitory concentrations of this compound against its direct target and provides representative data for other CrtM inhibitors that demonstrate anti-biofilm activity. This comparative data supports the potential of this compound as an anti-biofilm agent.

| Compound | Target/Activity | Organism | IC50 / Concentration | Biofilm Inhibition (%) | Reference |

| This compound | CrtM (Pigment Inhibition) | S. aureus | ~110 nM | Data not yet published | [1] |

| Myrtenol | Staphyloxanthin Production & Biofilm Formation | MRSA | 75-300 µg/mL | Concentration-dependent | [2] |

| Pulverulentone A | Staphyloxanthin Biosynthesis & Biofilm Formation | MRSA & MSSA | 62.5 µg/mL (at ½ MIC) | up to 71% (MRSA), 62.3% (MSSA) | [2] |

| Chitosan | Staphyloxanthin Inhibition & Biofilm Formation | MRSA | 100 µg/mL | Dose-dependent | [2] |

| Hesperidin | CrtM (Staphyloxanthin Inhibition) & Biofilm Formation | S. aureus | Not specified | Significant inhibition | [2] |

| Celastrol | CrtM (Staphyloxanthin Biosynthesis) & Biofilm Formation | S. aureus | Not specified | Significant inhibition | [3] |

| Petroselinic Acid | Staphyloxanthin Production & Biofilm Formation | S. aureus | 100 µg/mL | > 65% | [4] |

| Carvacrol | CrtM & sarA (Biofilm Formation) | MRSA | 75 µg/mL | 93% | [5][6] |

Experimental Protocols

The following are detailed protocols for assessing the anti-biofilm activity of this compound.

Protocol 1: Crystal Violet Assay for Biofilm Quantification

This protocol is a standard method for quantifying the total biomass of a biofilm.

Materials:

-

Staphylococcus aureus strain (e.g., ATCC 25923, or a clinical isolate)

-

Tryptic Soy Broth (TSB) supplemented with 1% glucose

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Sterile 96-well flat-bottom polystyrene plates

-

Phosphate-buffered saline (PBS), pH 7.4

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic acid in water

-

Microplate reader

Procedure:

-

Bacterial Culture Preparation: Inoculate S. aureus in TSB and incubate overnight at 37°C.

-

Preparation of Test Plates:

-

Dilute the overnight culture 1:100 in fresh TSB with 1% glucose.

-

Add 100 µL of the diluted culture to each well of a 96-well plate.

-

Add 100 µL of TSB with 1% glucose containing serial dilutions of this compound to the wells. Include a vehicle control (solvent only) and a negative control (medium only).

-

-

Incubation: Incubate the plate at 37°C for 24-48 hours without shaking.

-

Washing:

-

Gently discard the planktonic cells by inverting the plate.

-

Wash the wells three times with 200 µL of sterile PBS to remove non-adherent cells.

-

-

Staining:

-

Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.

-

-

Solubilization and Quantification:

-

Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 590 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of biofilm inhibition compared to the vehicle control.

Caption: Workflow for the Crystal Violet Biofilm Assay.

Protocol 2: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization

This protocol allows for the visualization of biofilm architecture and the viability of embedded cells.

Materials:

-

Staphylococcus aureus strain

-

TSB with 1% glucose

-

This compound

-

Sterile glass-bottom dishes or chamber slides

-

LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar fluorescent stains, e.g., SYTO 9 and propidium iodide)

-

Confocal microscope

Procedure:

-

Biofilm Growth:

-

Prepare and dilute the S. aureus culture as described in Protocol 1.

-

Add the bacterial suspension and this compound (at the desired concentration) to the glass-bottom dishes.

-

Incubate at 37°C for 24-48 hours to allow biofilm formation.

-

-

Washing: Gently wash the biofilms twice with sterile PBS to remove planktonic cells.

-

Staining:

-

Prepare the LIVE/DEAD staining solution according to the manufacturer's instructions.

-

Add the staining solution to the biofilms and incubate in the dark at room temperature for 15-30 minutes.

-

-

Imaging:

-

Gently wash the stained biofilms with PBS.

-

Immediately visualize the biofilms using a confocal laser scanning microscope.

-

Acquire z-stack images to analyze the three-dimensional structure of the biofilm.

-

-

Image Analysis: Use appropriate software (e.g., ImageJ, Imaris) to analyze biofilm thickness, biomass, and the ratio of live to dead cells.

Caption: Workflow for CLSM analysis of biofilms.

Conclusion

This compound, a known inhibitor of staphyloxanthin biosynthesis in S. aureus, holds significant potential as an anti-biofilm agent. By targeting the CrtM enzyme, this compound not only reduces a key virulence factor but is also likely to disrupt the regulatory networks that govern biofilm formation. The provided protocols offer a robust framework for researchers to investigate and quantify the anti-biofilm efficacy of this compound, contributing to the development of novel anti-virulence strategies to combat persistent S. aureus infections.

References

- 1. A Cholesterol Biosynthesis Inhibitor Blocks Staphylococcus aureus Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Staphyloxanthin as a Potential Novel Target for Deciphering Promising Anti-Staphylococcus aureus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Celastrol mitigates staphyloxanthin biosynthesis and biofilm formation in Staphylococcus aureus via targeting key regulators of virulence; in vitro and in vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Carvacrol Targets SarA and CrtM of Methicillin-Resistant Staphylococcus aureus to Mitigate Biofilm Formation and Staphyloxanthin Synthesis: An In Vitro and In Vivo Approach - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for BPH-652 Administration in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPH-652 is a phosphonosulfonate compound that acts as a potent inhibitor of CrtM (dehydrosqualene synthase), an enzyme essential for the biosynthesis of staphyloxanthin in Staphylococcus aureus. Staphyloxanthin is a carotenoid pigment that imparts a golden color to S. aureus colonies and functions as a key virulence factor by protecting the bacterium from oxidative stress, thereby promoting its survival within a host. By inhibiting CrtM, this compound effectively blocks the production of staphyloxanthin, rendering the bacteria more susceptible to the host's immune response and reducing their pathogenic potential. This document provides detailed protocols for the administration of this compound in a mouse model of systemic S. aureus infection.

Mechanism of Action

This compound targets the CrtM enzyme, which catalyzes the condensation of two molecules of farnesyl pyrophosphate (FPP) to form presqualene diphosphate, the first committed step in the biosynthesis of dehydrosqualene and subsequently staphyloxanthin. This compound mimics the FPP substrate and binds to the FsPP-1 site of the CrtM enzyme.[1] This binding is stabilized by the presence of two Mg²⁺ ions and effectively inhibits the enzyme's function.[1] The inhibition of staphyloxanthin biosynthesis does not affect the in vitro growth of S. aureus but significantly attenuates its virulence in vivo.[1]

Signaling Pathway

The therapeutic effect of this compound is not mediated through the modulation of host signaling pathways but rather through the direct inhibition of a bacterial virulence factor. The targeted pathway is the staphyloxanthin biosynthesis pathway in S. aureus.

References

Application Notes and Protocols: Quantitative Analysis of Staphyloxanthin in Staphylococcus aureus Following BPH-652 Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction: Staphyloxanthin, the characteristic golden pigment of Staphylococcus aureus, is a carotenoid that acts as a significant virulence factor. It protects the bacterium from reactive oxygen species (ROS) generated by the host's immune system, thereby promoting its survival and pathogenicity[1][2][3]. The biosynthesis of staphyloxanthin is a potential target for novel anti-virulence therapies. BPH-652 is a potent inhibitor of dehydrosqualene synthase (CrtM), the enzyme that catalyzes the first committed step in the staphyloxanthin biosynthetic pathway[1][4][5][6]. This document provides detailed protocols for the quantitative analysis of staphyloxanthin in S. aureus after treatment with this compound, along with a summary of expected quantitative outcomes and relevant signaling pathways.

I. Quantitative Data Summary

Treatment of Staphylococcus aureus with this compound leads to a dose-dependent reduction in staphyloxanthin production. The following tables summarize the key quantitative data reported in the literature.

| Parameter | Value | Description | Reference |

| This compound IC50 (Pigment Inhibition) | ~110 nM | The concentration of this compound that inhibits 50% of staphyloxanthin pigment formation in wild-type S. aureus. | [1][5][6] |

| This compound Ki (CrtM Inhibition) | 1.5 nM | The inhibitor constant for this compound against the CrtM enzyme, indicating high-affinity binding. | [1][6] |

| Effect on Bacterial Growth | No significant effect | This compound, at concentrations effective for pigment inhibition, does not inhibit the growth of S. aureus. | [1] |

| Experimental Condition | Observation | Quantitative Effect | Reference |

| In vitro culture with this compound (0-1000 µM) | Visual reduction in yellow pigmentation of S. aureus pellets. | Dose-dependent decrease in staphyloxanthin levels, with significant inhibition at concentrations above 100 nM. | [1] |

| Treatment with 100 µM this compound | Increased susceptibility to 1.5% hydrogen peroxide. | ~15-fold increase in killing compared to pigmented cells. | [1] |

| Treatment with 100 µM this compound | Decreased survival in fresh human whole blood. | ~4-fold decrease in survival compared to pigmented cells. | [1] |

| In vivo mouse model of systemic infection | Treatment with 0.5 mg this compound twice daily. | 98% decrease in surviving bacteria in the kidneys of treated mice compared to the control group. | [1] |

II. Experimental Protocols

A. Protocol for In Vitro Inhibition of Staphyloxanthin Production

This protocol describes the treatment of S. aureus with this compound in liquid culture to assess the inhibition of pigment production.

Materials:

-

Staphylococcus aureus strain (e.g., wild-type clinical isolate Pig1)

-

Tryptic Soy Broth (TSB) or Todd-Hewitt Broth (THB)

-

This compound (stock solution in a suitable solvent, e.g., DMSO)

-

Sterile culture tubes or microplates

-

Incubator with shaking capabilities (37°C, 220 rpm)

-

Spectrophotometer

-

Centrifuge

Procedure:

-

Bacterial Culture Preparation: Inoculate a single colony of S. aureus into 5 mL of TSB or THB and incubate overnight at 37°C with shaking.

-

Inoculum Preparation: Dilute the overnight culture in fresh TSB or THB to an optical density at 600 nm (OD600) of approximately 0.05.

-

Treatment Setup: Prepare a serial dilution of this compound in TSB or THB in sterile culture tubes or a microplate. Include a vehicle control (solvent only) and a no-treatment control.

-

Inoculation: Inoculate the prepared tubes or wells with the diluted S. aureus culture. The final volume and cell density should be consistent across all conditions.

-

Incubation: Incubate the cultures for 24-72 hours at 37°C with shaking.

-

Visual Assessment: After incubation, visually inspect the bacterial pellets for a reduction in the characteristic golden color.

-

Quantitative Analysis: Proceed with the staphyloxanthin extraction and quantification protocol described below.

B. Protocol for Staphyloxanthin Extraction and Quantification

This protocol details the extraction of the carotenoid pigment from S. aureus and its quantification using spectrophotometry.

Materials:

-

Bacterial pellets from the in vitro inhibition assay

-

Phosphate-buffered saline (PBS)

-

Methanol

-

Centrifuge and centrifuge tubes

-

Spectrophotometer and cuvettes

Procedure:

-

Cell Harvesting: Centrifuge the bacterial cultures (e.g., 5000 x g for 10 minutes) to pellet the cells.

-

Washing: Discard the supernatant and wash the cell pellets twice with PBS to remove any residual medium.

-

Pigment Extraction: Resuspend the washed cell pellets in a known volume of methanol (e.g., 1 mL). Vortex vigorously for 1-2 minutes to ensure complete extraction of the pigment.

-

Clarification: Centrifuge the methanol suspension (e.g., 10,000 x g for 5 minutes) to pellet the cell debris.

-

Spectrophotometric Measurement: Carefully transfer the clear, yellow supernatant to a cuvette. Measure the absorbance at 465 nm (the characteristic absorption peak for staphyloxanthin).

-

Normalization: To account for differences in bacterial growth, normalize the absorbance reading to the initial cell density (e.g., OD600 of the culture before pelleting) or to the total protein content of the cell pellet. The results can be expressed as Absorbance465 / OD600.

III. Visualizations

A. Signaling Pathway: Staphyloxanthin Biosynthesis and Inhibition by this compound

Caption: Inhibition of the staphyloxanthin biosynthesis pathway by this compound.

B. Experimental Workflow: Quantitative Analysis of Staphyloxanthin

Caption: Workflow for the quantitative analysis of staphyloxanthin inhibition.

C. Logical Relationship: this compound Mechanism of Action and Consequences

References

- 1. A Cholesterol Biosynthesis Inhibitor Blocks Staphylococcus aureus Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Staphylococcus aureus golden pigment impairs neutrophil killing and promotes virulence through its antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of Staphyloxanthin Virulence Factor Biosynthesis in Staphylococcus aureus: In Vitro, in Vivo, and Crystallographic Results - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Staphyloxanthin: a potential target for antivirulence therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pediatrics.ucsd.edu [pediatrics.ucsd.edu]

Troubleshooting & Optimization

Technical Support Center: BPH-652 and Staphylococcus aureus

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using BPH-652 in experiments with Staphylococcus aureus.

Frequently Asked Questions (FAQs)

Q1: My experiment shows that this compound is not inhibiting the growth of S. aureus. Is my experiment failing?

A1: Not necessarily. It is crucial to understand that this compound is not a traditional antibiotic that directly inhibits bacterial growth or kills the bacteria. This compound is an inhibitor of the S. aureus dehydrosqualene synthase (CrtM), an enzyme essential for the biosynthesis of staphyloxanthin, the golden pigment that acts as a virulence factor.[1][2] Therefore, you should not expect to see a reduction in bacterial growth (e.g., a decrease in optical density or colony forming units) in a standard culture when treated with this compound alone.[1] Incubation with up to 2 mM this compound has been shown to have no effect on S. aureus growth characteristics in culture.[1]

Q2: If this compound does not inhibit growth, what is its effect on S. aureus and how can I measure it?

A2: The primary effect of this compound on S. aureus is the inhibition of staphyloxanthin production, resulting in non-pigmented or white colonies. This loss of pigment makes the bacteria more susceptible to oxidative stress and the host's immune response.[1][3]

To measure the effect of this compound, you should assess:

-

Pigment Inhibition: Visually inspect for the loss of the characteristic golden color of S. aureus colonies on agar plates or a reduction in pigment in liquid culture. The IC50 for pigment inhibition is in the range of 100-300 nM.[1][2]

-

Increased Susceptibility to Oxidative Stress: After treatment with this compound, the resulting non-pigmented S. aureus should show increased susceptibility to killing by oxidizing agents like hydrogen peroxide or to clearance by immune cells in in-vivo models.[1]

Q3: What are the known inhibitory concentrations for this compound against its target?

A3: this compound is a potent inhibitor of the CrtM enzyme. The key quantitative parameters are:

Q4: I am not observing any effect of this compound, not even pigment inhibition. What could be the issue?

A4: If you are not observing the expected inhibition of pigmentation, consider the following troubleshooting steps:

-

Compound Integrity: Ensure that your this compound is properly stored to maintain its activity. Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[2]

-

Concentration: Verify the concentration of this compound used in your experiment. While the IC50 for pigment inhibition is around 100-300 nM, you may need to test a range of concentrations.

-

Experimental Conditions: Ensure your experimental setup (e.g., media, incubation time, temperature) is optimal for S. aureus growth and pigment production. Pigment production is often more pronounced in certain media and under specific growth conditions.

-

S. aureus Strain: Confirm that the S. aureus strain you are using is a wild-type strain that produces staphyloxanthin. Some laboratory strains may have mutations that affect pigment production.

Troubleshooting Guide: Assessing this compound Activity

This guide will help you design and troubleshoot experiments to correctly evaluate the effect of this compound on S. aureus.

Experimental Workflow for Assessing Pigment Inhibition

Caption: Workflow for testing this compound's effect on S. aureus pigmentation.

Detailed Experimental Protocol: Broth Microdilution for Pigment Inhibition

This protocol details how to assess the inhibition of staphyloxanthin production by this compound in a liquid culture of S. aureus.

Materials:

-

Staphylococcus aureus strain (e.g., ATCC 29213)

-

Tryptic Soy Broth (TSB)

-

This compound

-

DMSO (for dissolving this compound)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare S. aureus Inoculum:

-

Inoculate a single colony of S. aureus into 5 mL of TSB.

-

Incubate overnight at 37°C with shaking.

-

Dilute the overnight culture in fresh TSB to achieve a starting OD600 of approximately 0.05.

-

-

Prepare this compound Serial Dilutions:

-

Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Perform serial dilutions of the this compound stock solution in TSB to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects bacterial growth (typically ≤1%).

-

-

Set up the 96-Well Plate:

-

Add 100 µL of the diluted S. aureus inoculum to each well.

-

Add 100 µL of the this compound dilutions to the respective wells.

-

Include a positive control (bacteria with no this compound) and a negative control (media only). Also, include a vehicle control (bacteria with the same concentration of DMSO used for the highest this compound concentration).

-

-

Incubation:

-

Incubate the plate at 37°C for 24-48 hours with shaking.

-

-

Data Collection and Analysis:

-

Growth Assessment: Measure the OD600 of each well using a microplate reader. As expected, there should be no significant difference in OD600 between the this compound treated wells and the positive control.

-

Pigment Inhibition Assessment:

-

Visually inspect the wells. A reduction in the golden color indicates pigment inhibition.

-

To quantify pigment, centrifuge the cultures, discard the supernatant, and extract the carotenoid pigment from the cell pellet using a solvent like methanol. Measure the absorbance of the extract at a wavelength corresponding to staphyloxanthin (e.g., 465 nm).

-

-

Quantitative Data Summary

| Compound | Target | Ki | IC50 (Pigment Inhibition) | Effect on Growth |

| This compound | Dehydrosqualene synthase (CrtM) | 1.5 nM[1][2] | 100-300 nM[1][2] | No significant inhibition[1] |

Logical Relationship of this compound Action

References

Technical Support Center: Optimizing BPH-652 Concentration for In Vitro Studies

An Important Note on the Application of BPH-652:

It has come to our attention that there may be some confusion regarding the naming of the compound this compound and its potential application in research related to Benign Prostatic Hyperplasia (BPH). Based on current scientific literature, this compound is an inhibitor of the Staphylococcus aureus enzyme dehydrosqualene synthase (CrtM) and is primarily investigated as an anti-virulence agent against this bacterium.[1] The "BPH" in its name does not indicate a connection to Benign Prostatic Hyperplasia. This guide will, therefore, focus on the optimization of this compound concentration for its established role in in vitro studies targeting S. aureus.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of dehydrosqualene synthase (CrtM), a key enzyme in the biosynthetic pathway of staphyloxanthin in Staphylococcus aureus.[1][2] Staphyloxanthin is a carotenoid pigment that acts as an antioxidant, protecting the bacterium from the host's immune response, particularly from reactive oxygen species (ROS) produced by neutrophils.[3][4] By inhibiting CrtM, this compound prevents the production of staphyloxanthin, rendering S. aureus more susceptible to oxidative stress and clearance by the immune system.[4][5]

Q2: What is a good starting concentration for my in vitro experiments with this compound?

A2: For initial experiments, it is advisable to use a concentration range that brackets the known IC50 and Ki values. The reported Ki for this compound against CrtM is 1.5 nM, and the IC50 for the inhibition of S. aureus pigment formation is in the range of 100-300 nM.[1] A good starting point for a dose-response experiment would be a serial dilution ranging from 1 nM to 10 µM.

Q3: What is the solubility of this compound?

A3: this compound is soluble in water up to 25 mg/mL (49.94 mM) with the aid of ultrasonication.[1] It is recommended to prepare a high-concentration stock solution in an appropriate solvent and then dilute it to the final working concentration in your culture medium.

Q4: Does this compound have off-target effects or cytotoxicity in mammalian cells?

A4: this compound has been shown to have low toxicity in human cell lines, including MCF-7, NCI-H460, and SF-268. This is because its primary target, CrtM, is a bacterial enzyme, and while it shares some structural similarity with human squalene synthase (SQS), this compound is a more potent inhibitor of the bacterial enzyme.[6][7] However, it is always recommended to perform a cytotoxicity assay with your specific cell line to confirm the non-toxic concentration range for your experimental conditions.

Troubleshooting Guide

| Issue | Possible Cause | Solution |

| Inconsistent or no inhibition of S. aureus pigmentation | Incorrect inhibitor concentration: The concentration may be too low to elicit an effect. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 100 µM) to determine the optimal inhibitory concentration. |

| Compound instability: this compound may be degrading in the culture medium over time. | Prepare fresh stock solutions and dilutions for each experiment. Assess the stability of the compound in your specific medium if long incubation times are required. | |

| Resistant bacterial strain: The S. aureus strain being used may have altered susceptibility to the inhibitor. | Confirm the identity and expected phenotype of your bacterial strain. If possible, test a reference strain known to be sensitive to CrtM inhibition. | |

| High background or variability in cytotoxicity assays | Solvent-induced cytotoxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high. | Ensure the final solvent concentration in the culture medium is low (typically <0.5%) and consistent across all wells, including controls.[8] |

| Precipitation of the compound: this compound may be precipitating out of solution when added to the culture medium. | Lower the final concentration of the compound. Ensure proper mixing when diluting the stock solution into the medium. Visually inspect for precipitation under a microscope. | |

| Uneven cell seeding: Inconsistent cell numbers across wells can lead to high variability. | Ensure a homogenous cell suspension before seeding and use appropriate pipetting techniques to dispense equal volumes of cells into each well. | |

| Unexpected cytotoxicity in mammalian cell lines | Off-target effects: At high concentrations, this compound may interact with other cellular targets. | Determine the minimal concentration required for the desired on-target effect and use concentrations at or slightly above the IC50.[9] |

| Contaminated compound: The this compound sample may be impure. | Verify the purity of your compound. If possible, obtain a new batch from a reputable supplier. | |

| Sensitive cell line: The specific cell line you are using may be more sensitive to the compound. | Perform a careful dose-response cytotoxicity assay to establish the non-toxic concentration range for your particular cell line. |

Quantitative Data Summary

| Parameter | Value | System/Assay | Reference |

| Ki | 1.5 nM | S. aureus CrtM enzyme | [1] |

| IC50 | 100-300 nM | S. aureus pigment formation | [1] |

| IC50 | ~110 nM | S. aureus pigmentation | |

| Solubility | 25 mg/mL in H2O (with sonication) | - | [1] |

Experimental Protocols

Protocol 1: Determining the IC50 of this compound for S. aureus Pigment Inhibition

1. Materials:

- Staphylococcus aureus strain (e.g., ATCC 29213)

- Tryptic Soy Broth (TSB)

- This compound

- Sterile 96-well plates

- Spectrophotometer (plate reader)

2. Procedure:

- Prepare a stock solution of this compound in sterile water (e.g., 10 mM).

- Perform serial dilutions of the this compound stock solution in TSB to achieve a range of final concentrations (e.g., 1 nM to 10 µM) in the wells of a 96-well plate. Include a vehicle control (TSB with no this compound).

- Prepare an overnight culture of S. aureus in TSB.

- Dilute the overnight culture to an OD600 of approximately 0.05 in fresh TSB.

- Inoculate each well of the 96-well plate containing the this compound dilutions and controls with the diluted bacterial culture.

- Incubate the plate at 37°C with shaking for 24-48 hours, or until sufficient pigmentation is observed in the control wells.

- After incubation, visually assess the inhibition of pigmentation.